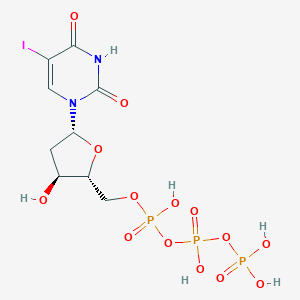

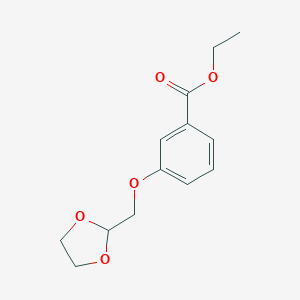

5-Iodo-2'-deoxyuridine triphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

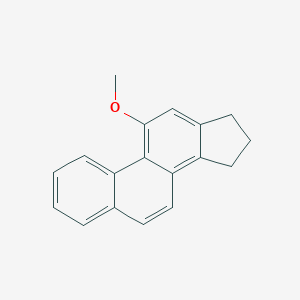

5-Iodo-2’-deoxyuridine (IdUrd), also known as IUdR, IdU, or Idoxuridine, is a halogenated pyrimidine base that was first synthesized as part of an anticancer program . It’s readily incorporated into the DNA of various microorganisms . The compound has been recognized for its potential in chemotherapy and has proven to be a powerful tool for elucidating many intricate biochemical events of importance to molecular biology .

Synthesis Analysis

The synthesis of 5-Iodo-2’-deoxyuridine involves robust and flexible synthetic procedures . A recent example of this strategy was reported for the preparation of ODNs incorporating deoxyuridine labeled with cyanine dye . 5-aminopropargyl-2’-deoxyuridine-5’-triphosphates linked to dibenzocyclooctyne or bicylo [6.1.0] non-4-yne were prepared and enzymatically incorporated into ODNs by primer extension .Molecular Structure Analysis

The molecular structure of 5-Iodo-2’-deoxyuridine has been analyzed in detail . The effect of hydration on the molecular structure and energetics of the most stable conformers of the nucleoside analog 5-iodo-2’-deoxyuridine (IUdR) was carried out .Chemical Reactions Analysis

Chemists have modified the pyrimidine and purine heterocycles in an attempt to alter and tune the photophysical properties of these biologically relevant building blocks . DNA containing 5-iodo-2’-deoxyuridine was subjected to two-step reactions for the in-situ formation of the azide moiety and the subsequent click reaction with the ethynyl-functionalized nile red chromophore .Physical And Chemical Properties Analysis

5-Iodo-2’-deoxyuridine is a white crystalline powder . It is slightly soluble in water, methanol, ethanol, or acetone, and almost insoluble in chloroform or ether . It is easily soluble in sodium hydroxide solution and slightly soluble in dilute hydrochloric acid . Its melting point is 176-184°C (decomposition) .科学的研究の応用

Allosteric Inhibition of Deoxycytidylate Deaminase

5-Iodo-2'-deoxyuridine 5'-triphosphate (dIUTP) has been studied for its role as an allosteric inhibitor of deoxycytidylate deaminase. This inhibition is similar to that produced by deoxythymidine triphosphate but is quantitatively more significant, indicating a unique inhibitory effect of dIUTP on this enzyme (Prusoff & Chang, 1968).

Influence on DNA Biosynthesis Enzymes

Research has explored the effects of 5-iodo-2'-deoxyuridine and its mono- and triphosphate forms on enzymes involved in DNA biosynthesis. These compounds have shown varied interactions with enzymes like thymidine kinase and thymidylate kinase, suggesting their potential influence on the DNA synthesis process in different cell types (Bakhle & Prusoff, 1969).

Safety And Hazards

特性

CAS番号 |

3731-55-3 |

|---|---|

製品名 |

5-Iodo-2'-deoxyuridine triphosphate |

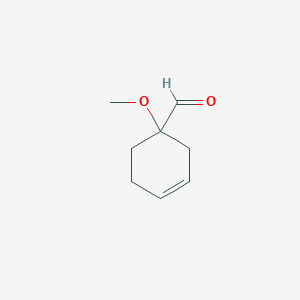

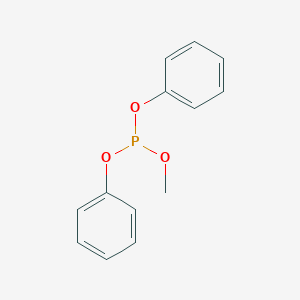

分子式 |

C9H14IN2O14P3 |

分子量 |

594.04 g/mol |

IUPAC名 |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14IN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |

InChIキー |

ZWDWDTXYXXJLJB-RRKCRQDMSA-N |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

正規SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

同義語 |

5-Iododeoxyuridine triphosphate; IdUTP; 2’-Deoxy-5-iodouridine 5’-triphosphate; 5-Iodo-2’-deoxyuridine 5’-Triphosphate; 2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen triphosphate); 2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen Triphosphate) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)

![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)